molecular formula C10H13BFNO3 B1451408 (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid CAS No. 874219-32-6

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Cat. No.: B1451408
CAS No.: 874219-32-6
M. Wt: 225.03 g/mol
InChI Key: GFXXWQFBQBTTAV-UHFFFAOYSA-N
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Description

The compound “(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used as reactants in coupling reactions . They are also used to make novel biologically active terphenyls .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13BFNO3 . Its exact mass is 259.0816015 g/mol .


Chemical Reactions Analysis

Boronic acids can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 259.04 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 69.6 Ų .

Scientific Research Applications

Optical Modulation and Carbon Nanotubes

  • Phenyl boronic acids (PBAs), which include variants similar to the queried compound, are used for optical modulation in the field of nanotechnology. A study demonstrated the use of PBAs conjugated to polyethylene glycol for quenching the near-infrared fluorescence of single-walled carbon nanotubes in response to saccharide binding, highlighting their potential in saccharide recognition (Mu et al., 2012).

Fluorescence Quenching

  • Boronic acid derivatives, like 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohol environments. This research provides insights into the interactions of these compounds with different solutes and their potential applications in fluorescence-based sensing technologies (Geethanjali et al., 2015).

Synthetic Applications

  • The synthesis of related compounds, such as 3-borono-5-fluorobenzoic acid, has been researched for its application in organic synthesis, indicating the role of these compounds in producing various natural products and organic materials (Hai-xia et al., 2015).

Chemical Sensing

  • Boronic acid derivatives are used as sensors in biochemical applications. A study on a boronic acid derivative demonstrated its use as a relay fluorescence probe for Fe3+ and F- ions, indicating the potential of these compounds in selective sensing and bioimaging applications (Selvaraj et al., 2019).

Membrane Electrodes and Fluoride Detection

  • Research has been conducted on organoboron compounds, including boronic acid derivatives, as Lewis acid receptors of fluoride ions in polymeric membranes. This suggests their utility in creating selective membrane electrodes for ion detection (Jańczyk et al., 2012).

Boronic Acid Reactivity

  • Studies have focused on the reactivity of boronic acids with diols, which is critical for applications in biomaterials. This research provides insights into the binding affinity of boronic acids to biologically relevant diols, crucial for sensing and materials chemistry applications (Brooks et al., 2018).

Fluorescent Chemosensors

  • Boronic acid-based fluorescent chemosensors have been developed for detecting various biologically relevant species. This research highlights the versatile application of boronic acids in biochemical sensing (Guo et al., 2012).

Bacterial Recognition

  • A study explored the use of a boronic acid-based fluorescent sensor for the rapid recognition of bacteria, demonstrating the potential of these compounds in microbiology and diagnostic applications (Amin & Elfeky, 2013).

Mechanism of Action

Target of Action

The primary target of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, this compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . These properties can potentially influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active terphenyls .

Safety and Hazards

The compound “(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid” has hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is crucial in the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the active site serine residue, effectively blocking the enzyme’s activity . Additionally, this compound can interact with other proteins and enzymes that have active sites containing nucleophilic residues, further expanding its utility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can influence cellular metabolism, potentially altering the balance of metabolic pathways and fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can result in the inhibition or activation of the target enzyme, depending on the nature of the interaction. For example, the boronic acid group can form a reversible covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where the compound is continuously present. In in vivo studies, the compound’s effects may be transient due to metabolic clearance and other physiological factors.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to achieve a measurable biological response. At very high doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These interactions can lead to changes in metabolic flux and the accumulation or depletion of specific metabolites. Additionally, this compound may influence the activity of coenzymes and other regulatory molecules, further impacting metabolic pathways and cellular homeostasis.

Properties

IUPAC Name

[4-fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXXWQFBQBTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660218
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-32-6
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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